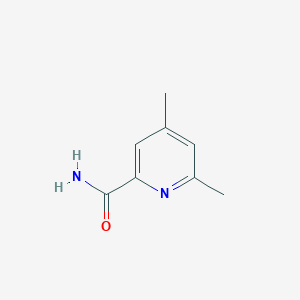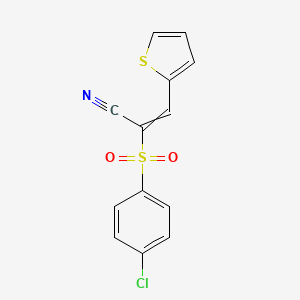
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME typically involves the condensation of 2-acetylpyrrole with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-acetylpyrrole and hydroxylamine.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to a specific temperature to promote the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyrrole: A precursor in the synthesis of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME.
Pyrrole-2-carboxaldehyde: Another pyrrole derivative with different functional groups.
N-(1H-pyrrol-2-yl)methylidenehydroxylamine: A structurally similar compound with variations in the substituents.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3 |
InChI-Schlüssel |
NIJWUHUBFCJIHK-UHFFFAOYSA-N |
SMILES |
CC(=NO)C1=CC=CN1 |
Kanonische SMILES |
CC(=NO)C1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Ethyl(methyl)amino]propanenitrile](/img/structure/B1633608.png)







![4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B1633630.png)




